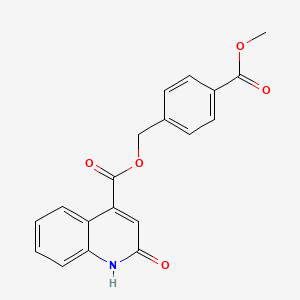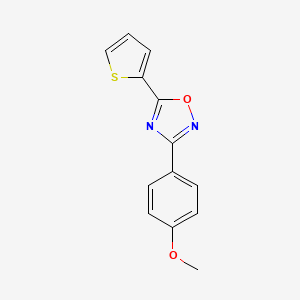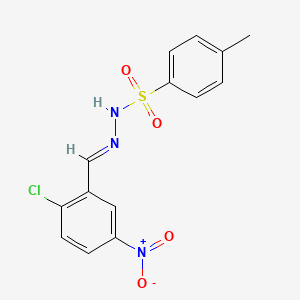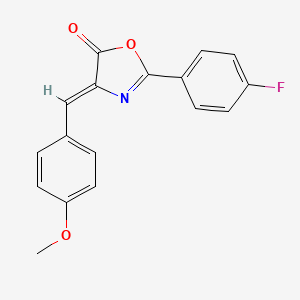
4-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to 4-(methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate, often involves reactions with active methylene compounds or cyclization-alkoxycarbonylation processes. For instance, the reaction of 2-ethoxycarbonylmethyl-4H-3,1-benzoxazin-4-one with malononitrile in dry pyridine leads to the formation of quinoline derivatives, highlighting a common pathway for synthesizing complex quinoline structures (Ukrainets et al., 2007). Additionally, palladium-catalyzed oxidative carbonylation has been used to synthesize various quinoline derivatives, providing a versatile approach to accessing a wide range of quinoline-based compounds (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be extensively analyzed using spectroscopic techniques. For example, the structure of 4-oxo-3-quinolinecarboxylic acid derivatives has been confirmed through IR and NMR spectral data, providing insight into the substituent effects on the quinoline ring (Mitsos et al., 2000).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, highlighting their reactivity and functional group compatibility. For instance, photochemical reactions of ethoxycarbonyl-substituted quinolines have been investigated, revealing solvent-dependent behavior and potential for synthesizing photoadducts (Ono et al., 1987). Moreover, L-proline catalyzed multicomponent reactions offer a route to synthesizing benzo[g]pyrazolo[3,4-b]quinoline derivatives, demonstrating the utility of quinoline frameworks in facilitating complex transformations (Karamthulla et al., 2014).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility and crystallinity, are crucial for their application in various fields. The solubility behavior can be influenced by the nature of substituents on the quinoline nucleus, affecting the compound's application potential.
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including phototoxicity and antimicrobial activity, which are significantly affected by substituents on the quinoline nucleus. For example, quinoline derivatives synthesized for antituberculosis activity showed that substituents significantly impact in vitro activity (Jaso et al., 2005). These studies underscore the importance of structural modification in tailoring the properties of quinoline derivatives for specific applications.
Propriétés
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-18(22)13-8-6-12(7-9-13)11-25-19(23)15-10-17(21)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSPQDZOTHTBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)


![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)


![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)

